molecular formula C17H16O4 B14748578 (E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid CAS No. 738-25-0

(E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid

Cat. No.: B14748578
CAS No.: 738-25-0
M. Wt: 284.31 g/mol
InChI Key: IHXYYTMTGDMOPP-GXDHUFHOSA-N
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Description

(E)-2-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enoic acid is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions in ethanol or methanol as the solvent. The product is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the product. The use of catalysts and alternative solvents may also be explored to improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cancer cell proliferation, leading to cytotoxic effects. Molecular docking studies have shown that it can bind to estrogen receptors, thereby inhibiting their activity and potentially exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Chalcone: A parent compound with similar structural features but lacking the methoxy groups.

    Flavonoids: A class of compounds with similar biological activities but different structural frameworks.

    Coumarins: Compounds with similar aromatic ring systems but different functional groups.

Uniqueness

(E)-2-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enoic acid is unique due to the presence of methoxy groups on the phenyl ring, which can enhance its biological activity and chemical reactivity. These structural features make it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

738-25-0

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C17H16O4/c1-20-15-9-8-13(11-16(15)21-2)14(17(18)19)10-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)/b14-10+

InChI Key

IHXYYTMTGDMOPP-GXDHUFHOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\C2=CC=CC=C2)/C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2)C(=O)O)OC

Origin of Product

United States

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